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molecular formula C5H6ClN3 B1287403 2-(Chloromethyl)pyrimidin-4-amine CAS No. 79651-35-7

2-(Chloromethyl)pyrimidin-4-amine

Cat. No. B1287403
M. Wt: 143.57 g/mol
InChI Key: JWAQENUKTAOJST-UHFFFAOYSA-N
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Patent
US04451463

Procedure details

To a solution of chloroacetamidine hydrochloride (11 g.) in EtOH (50 ml.) was added triethylamine (24 ml.) and 2-chloroacrylonitrile (6.8 ml.) and the mixture was heated under reflux for 10 minutes. The dark solution was evaporated to dryness in vacuo, the residue dissolved in EtOAc, the solution decolourised with carbon, filtered and the filtrate evaporated. Ether was added and the solution filtered to remove some insoluble material. Evaporation gave 4-amino-2-chloromethylpyrimidine (5 g.), m.p. 125°-128°.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]([NH2:6])=[NH:5].C(N(CC)CC)C.Cl[C:15](=[CH2:18])[C:16]#[N:17]>CCO>[NH2:17][C:16]1[CH:15]=[CH:18][N:6]=[C:4]([CH2:3][Cl:2])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
Cl.ClCC(=N)N
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.8 mL
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The dark solution was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
ADDITION
Type
ADDITION
Details
Ether was added
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
to remove some insoluble material
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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